molecular formula C13H19NO2 B14535513 Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- CAS No. 62416-92-6

Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]-

Cat. No.: B14535513
CAS No.: 62416-92-6
M. Wt: 221.29 g/mol
InChI Key: CNWCATHDRJEQRI-UHFFFAOYSA-N
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Description

Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- is a chemical compound with the molecular formula C13H20ClNO2 It is known for its unique structure, which includes a dimethylamino group attached to a phenyl ring via a propoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- typically involves the reaction of 4-hydroxyacetophenone with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate . The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- involves its interaction with specific molecular targets and pathways. The dimethylamino group can interact with biological receptors, leading to various physiological effects. The compound may also inhibit certain enzymes or modulate signaling pathways, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-[3-(dimethylamino)propoxy]phenyl]- is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

CAS No.

62416-92-6

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-[4-[3-(dimethylamino)propoxy]phenyl]ethanone

InChI

InChI=1S/C13H19NO2/c1-11(15)12-5-7-13(8-6-12)16-10-4-9-14(2)3/h5-8H,4,9-10H2,1-3H3

InChI Key

CNWCATHDRJEQRI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCCCN(C)C

Origin of Product

United States

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